Iodonium thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

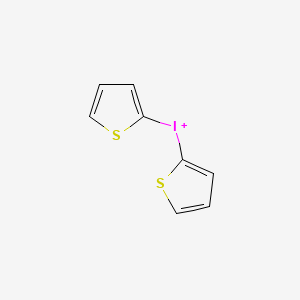

Iodonium thiophene, also known as this compound, is a useful research compound. Its molecular formula is C8H6IS2+ and its molecular weight is 293.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Iodonium thiophene derivatives have shown significant promise in medicinal chemistry due to their diverse biological activities. The thiophene ring system is recognized for its ability to enhance drug efficacy through structural modifications. The following are key therapeutic areas where this compound compounds are applied:

- Anticancer Activity : Thiophene derivatives have been reported to target various cancer pathways, including kinase inhibition and apoptosis modulation. Several FDA-approved drugs containing thiophene, such as raltitrexed and relugolix, illustrate this application .

- Anti-inflammatory Properties : Compounds with thiophene moieties are effective against inflammatory conditions by inhibiting cyclooxygenases and lipoxygenases. This has led to the development of drugs like tiaprofenic acid and suprofen .

- Antimicrobial Effects : this compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that certain thiophene derivatives exhibit potent effects against pathogens such as E. coli and C. albicans, making them candidates for new antimicrobial agents .

- Neuroprotective Effects : The ability of thiophene compounds to penetrate the blood-brain barrier enhances their potential in treating neurological disorders. Drugs targeting neurological conditions often incorporate thiophene due to its favorable lipophilicity .

Polymerization and Material Science

Iodonium salts, including those derived from thiophene, serve as photoinitiators in polymerization processes. This application is crucial for developing advanced materials:

- Photoinduced Polymerization : Thiophene can be polymerized using ultraviolet irradiation in the presence of diphenyliodonium hexafluorophosphate as a photoinitiator. This method enables the creation of conductive polymers with potential applications in organic electronics .

- Porous Organic Networks : Thiophene-based porous materials have been developed for iodine capture and environmental remediation. These materials exhibit high adsorption capacities for iodine vapors and can be recycled multiple times without loss of performance, indicating their utility in industrial applications .

Interaction with Iodine

The interaction between this compound and iodine is a critical area of research:

- Iodine Binding Studies : Research indicates that thiophene can effectively bind iodine through sulfur-halogen interactions, leading to significant changes in vibrational spectra observed via Raman spectroscopy. This binding capability is essential for applications in dye-sensitized solar cells (DSSCs) where iodine plays a role in charge transport .

Data Table: Applications of this compound

| Application Area | Description | Key Compounds/Examples |

|---|---|---|

| Anticancer | Inhibition of cancer pathways through kinase targeting | Raltitrexed, Relugolix |

| Anti-inflammatory | Inhibition of cyclooxygenases and lipoxygenases | Tiaprofenic acid, Suprofen |

| Antimicrobial | Effective against bacterial and fungal infections | Various thiophene derivatives |

| Neuroprotective | Ability to cross the blood-brain barrier for treating neurological disorders | Thiophene-containing drugs |

| Polymerization | Used as photoinitiators for creating conductive polymers | Diphenyliodonium hexafluorophosphate |

| Environmental Remediation | Development of porous materials for iodine capture and recycling | SCMP-600@1-3 |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various thiophene derivatives, demonstrating their effectiveness against specific cancer cell lines by targeting apoptosis pathways. The results showed that these compounds could significantly reduce tumor growth in preclinical models.

Case Study 2: Environmental Application

Research on SCMP-600@3 revealed its high capacity for capturing iodine vapors, making it suitable for industrial applications related to waste management. The material's recyclability was highlighted as a significant advantage over traditional absorbents.

Propriétés

Numéro CAS |

45955-43-9 |

|---|---|

Formule moléculaire |

C8H6IS2+ |

Poids moléculaire |

293.2 g/mol |

Nom IUPAC |

dithiophen-2-yliodanium |

InChI |

InChI=1S/C8H6IS2/c1-3-7(10-5-1)9-8-4-2-6-11-8/h1-6H/q+1 |

Clé InChI |

ZOQWONKTSYEVDD-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)[I+]C2=CC=CS2 |

SMILES canonique |

C1=CSC(=C1)[I+]C2=CC=CS2 |

Key on ui other cas no. |

45955-43-9 |

Synonymes |

di-2-thienyliodonium iodonium thiophen iodonium thiophene iodonium thiophene chloride iodonium thiophene tetrafluoroborate (1-) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.